molecular formula C18H18N2O3S2 B2721499 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 899739-04-9

4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2721499
CAS No.: 899739-04-9
M. Wt: 374.47
InChI Key: QRRHMIYWOASFCO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with an isopropylsulfonyl group and an N-linked 6-methylbenzo[d]thiazol-2-yl moiety. Although direct data on its synthesis or bioactivity are absent in the provided evidence, comparisons with structurally similar compounds (Table 1) offer insights into its likely properties .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)24-18/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRHMIYWOASFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then further functionalized to introduce the isopropylsulfonyl and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The benzamide and benzothiazole moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isopropylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

  • Sulfonyl Variants: 4-(4-X-Phenylsulfonyl) Derivatives (): Compounds with phenylsulfonyl groups (X = H, Cl, Br) exhibit tautomerism between thione and thiol forms, stabilized by electron-withdrawing substituents. Sulfamoyl/Piperidinylsulfonyl Groups (): Compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide show NF-κB activation, suggesting sulfonyl groups enhance bioactivity. The isopropylsulfonyl group may similarly modulate target engagement .
  • Methoxy/Nitro Substituents :

    • 4-Methoxy Analogs (): 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide lacks the sulfonyl group but shares a methoxybenzothiazole moiety. The methyl group in the target compound likely increases hydrophobicity compared to methoxy .
    • Nitro Derivatives (): Nitro-substituted benzamides (e.g., 4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides) exhibit moderate antimicrobial activity. The isopropylsulfonyl group may shift activity toward different targets .

Modifications on the Thiazole Ring

  • 6-Methyl vs. 6-Methoxy Benzothiazole ():
    • The 6-methyl group in the target compound may improve metabolic stability over 6-methoxy analogs, which are prone to demethylation. Methyl groups also reduce polarity, enhancing membrane permeability .
  • Pyridyl Substituents (): N-[4-(2-Pyridyl)thiazol-2-yl]benzamides show adenosine receptor affinity. Replacing pyridyl with 6-methylbenzothiazole may alter binding kinetics due to steric and electronic differences .

Physical Properties

  • Melting Points :
    • Thiazole derivatives with sulfonyl groups () melt at 99.9–177.2°C. The target compound’s isopropylsulfonyl group may lower the melting point compared to phenylsulfonyl analogs due to reduced crystallinity .
  • Solubility :
    • Methoxy and pyridyl substituents () increase polarity, enhancing aqueous solubility. The isopropylsulfonyl and methyl groups in the target compound likely favor lipid solubility .

Enzyme Inhibition and Receptor Binding

  • Adenosine Affinity (): Cyclopentanamide analogs of N-[4-(2-pyridyl)thiazol-2-yl]benzamides retain receptor binding, indicating flexibility in the amide region. The isopropylsulfonyl group may similarly accommodate diverse targets .
  • NF-κB Activation (): Sulfamoylbenzamides potentiate TLR adjuvants. The target compound’s sulfonyl group could engage similar pathways, though selectivity depends on substituent size .

Antimicrobial Activity

  • Nitrobenzamides (): Compounds with nitro groups show moderate activity against E. coli. The isopropylsulfonyl group’s electron-withdrawing nature may enhance antibacterial effects compared to methoxy derivatives .

Table 1: Key Structural Analogs and Properties

Compound Class Substituents (Benzamide/Thiazole) Key Properties/Activities Reference
Piperazine-Benzothiazoles 4-(Piperazinemethyl), 5-methoxy Yields 78–90%, MP up to 177.2°C
Phenylsulfonyl Triazoles 4-(4-X-Phenylsulfonyl) Tautomerism, IR νC=S ~1247–1255 cm⁻¹
Pyridyl-Thiazole Benzamides 4-(2-Pyridyl) Adenosine affinity (µM range)
Nitrobenzamides 2-Nitro, 6-methoxy Moderate antimicrobial activity
Trifluoromethyl Thiazoles 3-Trifluoromethylphenyl High yields (60–77%), MP up to 290°C

Biological Activity

4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a benzothiazole moiety linked to an isopropylsulfonyl group and a benzamide structure. This arrangement is significant as it may influence the compound's interaction with biological targets.

Property Detail
Molecular Formula C₁₈H₁₈N₂O₂S
Molecular Weight 342.48 g/mol
CAS Number 941957-16-0
Chemical Structure Structure

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines by activating procaspase pathways, particularly in U937 cells (a leukemia cell line) and MCF-7 cells (a breast cancer cell line) . The presence of the benzothiazole ring is crucial for this activity, suggesting that modifications to the structure could enhance efficacy.

Antimicrobial Properties

In vitro studies have reported antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell walls and inhibition of key metabolic enzymes, which leads to cell death . The isopropylsulfonyl group may enhance solubility and bioavailability, facilitating better interaction with microbial targets.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory responses . This positions the compound as a potential candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • DNA Intercalation : Its structural components allow for potential intercalation into DNA, disrupting replication processes.
  • Apoptosis Induction : Activation of apoptotic pathways through procaspase activation is a critical mechanism for its anticancer effects.

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Benzothiazole Derivatives : A series of derivatives demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Testing : In one study, derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .

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